LogP-Driven Lipophilicity Advantage of 4-Phenethylpiperidine Over 4-Phenylpiperidine
The lipophilicity of the 4-phenethylpiperidine scaffold is a primary differentiator from its closest rigid analog, 4-phenylpiperidine. The calculated LogP for 4-phenethylpiperidine is 2.95 , a significant increase from the value of ~1.8 for 4-phenylpiperidine [1]. This represents a greater than 10-fold increase in the partition coefficient, which substantially influences membrane permeability and CNS penetration.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.95 |
| Comparator Or Baseline | 4-Phenylpiperidine (CAS 771-99-3): LogP = 1.8 |
| Quantified Difference | Increase of 1.15 log units |
| Conditions | In silico calculation (XLogP3) |
Why This Matters
This quantifies why 4-phenethylpiperidine-based compounds are preferred for developing CNS-penetrant drug candidates where a narrow LogP window is targeted.
- [1] 4-Phenylpiperidine; PubChem. View Source
